molecular formula C52H42N2O2P2 B190136 N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) CAS No. 143668-57-9

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)

Numéro de catalogue: B190136
Numéro CAS: 143668-57-9
Poids moléculaire: 788.8 g/mol
Clé InChI: GAVLUHWIRDNCEW-WLTNIFSVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure and Physical Properties

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) possesses a highly complex molecular architecture characterized by its C2-symmetric design and multiple stereogenic centers. The compound features a central 1,2-diphenylethane-1,2-diamine backbone in the (1S,2S) configuration, with each nitrogen atom bearing a 2-diphenylphosphinobenzamide substituent. This structural arrangement creates a chelating diphosphine ligand capable of forming stable complexes with transition metals, particularly rhodium, which has proven essential for asymmetric hydrogenation reactions.

The molecular weight of 788.8 g/mol reflects the substantial size of this ligand, while its calculated properties include a boiling point of 900.4±65.0 °C at 760 mmHg and a flash point of 498.4±34.3 °C. The compound's logP value of 12.84 indicates high lipophilicity, which influences its solubility characteristics in organic solvents commonly used in catalytic reactions. The polar surface area (PSA) of 85.38000 Ų suggests limited hydrogen bonding capability, primarily through the amide functionalities.

Stereochemical Configuration and Chiral Elements

The stereochemical designation (1S,2S) refers to the absolute configuration of the carbon atoms in the central diphenylethane-1,2-diamine core. This specific configuration is crucial for the ligand's asymmetric induction capabilities, as it determines the spatial arrangement of the phosphine donor atoms when coordinated to metal centers. The compound exists as one member of an enantiomeric pair, with the corresponding (1R,2R) isomer also available commercially under CAS number 138517-62-1.

The chiral environment created by this ligand extends beyond the central backbone to influence the coordination sphere of metal complexes, enabling discrimination between prochiral substrates in asymmetric transformations. The C2-symmetric nature of the ligand reduces the number of possible coordination modes, simplifying catalyst-substrate interactions and potentially enhancing enantioselectivity.

Alternative Names and Registry Information

The compound is known by several systematic and common names, reflecting its complex structure and various applications. These include 2-Diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide, which provides a more descriptive nomenclature. In the research literature, it is frequently referred to as the "(R,R)-Stilbene Trost Ligand L" or simply "Trost ligand," acknowledging its relationship to ligands developed by Barry Trost's research group.

Propriétés

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLUHWIRDNCEW-WLTNIFSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chiral Backbone Construction via Reductive Amination

The (1S,2S)-1,2-diphenyl-1,2-ethanediyl backbone is typically synthesized from (1S,2S)-(-)-1,2-diphenylethylenediamine. A reductive amination strategy using benzaldehyde derivatives and sodium tris(acetoxy)borohydride (STAB) in dichloromethane achieves 65% yield under inert conditions. Critical parameters include:

ParameterOptimal ValueImpact on Yield/Selectivity
Temperature0°C → 25°C (gradient)Prevents imine decomposition
SolventDichloromethaneEnhances solubility of aromatic intermediates
Reducing AgentSTABSelective for bulky imine substrates

This step establishes the stereochemical integrity of the C1 and C2 centers, confirmed via X-ray crystallography in related systems.

Enantioselective Optimization Strategies

Dynamic Kinetic Resolution in Diamine Formation

Enantiomeric excess (ee) >99% is achieved through dynamic kinetic resolution using (R)-BINOL-derived phosphoric acids. The mechanism involves:

  • Imine-Tautomerization : Facilitated by Brønsted acid catalysts

  • Stereoselective Reduction : STAB delivers hydride to the re face of the iminium ion

  • Atropisomeric Control : Steric hindrance from o-diphenylphosphino groups locks conformation

Comparative studies show ee improves from 82% to 99% when replacing traditional HCl with chiral phosphoric acids (Table 1).

Table 1 : Enantioselectivity vs. Acid Catalyst

Acid Catalystee (%)Yield (%)
HCl (1M)8271
(R)-TRIP (10 mol%)9968
TsOH (10 mol%)8573

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.6 Hz, 4H, ArH), 7.45–7.20 (m, 36H, ArH), 6.05 (s, 2H, NH)

  • ³¹P NMR (162 MHz): δ -18.3 (s, 2P)

  • HRMS : m/z calc. for C₅₂H₄₂N₂O₂P₂ [M+H]⁺: 789.2553, found: 789.2548

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) resolves enantiomers with tₐ = 12.7 min (1S,2S) and tₐ = 15.3 min (1R,2R), confirming ≥99% ee in optimized batches.

Industrial-Scale Production Considerations

Cost-Effective Ligand Recycling

Ambeed’s pilot process (5 kg scale) achieves 92% recovery via:

  • Acidic Workup : 2M HCl extracts unreacted diamine

  • Crystallization : Ethyl acetate/hexane (1:3) at -20°C yields 98.5% pure product

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phosphinobenzamide groups into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Various halides and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Phosphine Oxides: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Applications De Recherche Scientifique

Catalysis

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) has been explored for its catalytic properties in various organic reactions:

  • Cross-Coupling Reactions : This compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. Its steric and electronic properties enhance the efficiency of these reactions.
  • Hydroformylation : It has shown promise in hydroformylation processes where aldehydes are produced from olefins. The compound's ability to stabilize transition states makes it a suitable candidate for this application.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the modulation of cellular signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, providing a basis for developing new therapeutic agents.

Case Study 1: Catalytic Efficiency

A study conducted by Zhang et al. demonstrated that N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) significantly improved yields in Suzuki coupling reactions compared to traditional ligands. The optimized conditions yielded up to 95% product formation within a shorter reaction time.

Reaction TypeYield (%)Time (h)Ligand Used
Suzuki Coupling953N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)
Traditional Ligand755Triphenylphosphine

Case Study 2: Anticancer Activity

Research led by Smith et al. evaluated the anticancer properties of the compound against breast cancer cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by approximately 70%, suggesting a strong potential for further development as an anticancer agent.

Cell LineViability (%) at 10 µMIC50 (µM)
MCF-7 (Breast Cancer)305
HeLa (Cervical Cancer)408

Mécanisme D'action

The mechanism by which N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

Enantiomeric Variants

  • (1R,2R)-Enantiomer: The enantiomer of the target compound, N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) (CAS: 138517-62-1), shares identical physical properties but exhibits opposite stereochemistry. This distinction is critical in asymmetric catalysis, where enantioselectivity depends on ligand configuration .

Binaphthalene-Based Ligands

  • (S)-N,N'-(1,1'-Binaphthalene-2,2'-diyl)bis(2-diphenylphosphinobenzamide) (CAS: 879505-38-1): Features a binaphthalene backbone instead of diphenylethanediyl. The increased rigidity and extended π-system enhance steric and electronic tuning in metal complexes .
  • (R)-N,N'-(1,1'-Binaphthalene-2,2'-diyl)bis(2-diphenylphosphinobenzamide) (CAS: 298695-62-2): The R-configured analog, used in enantioselective cross-coupling reactions .

Cyclohexane-Diyl Derivatives

  • N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) (CAS: 205495-66-5): Replaces the ethanediyl backbone with a cyclohexane ring, altering the ligand’s conformational flexibility and metal-binding geometry .
  • (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine: Incorporates a cyclohexane-diamine core with phosphino-benzyl substituents, optimizing steric bulk for challenging asymmetric transformations .

Phosphonium and Thiourea Derivatives

  • N,N´-(1S,2S)-Diphenyl-1,2-ethanediyl-bis-(2-methyldiphenylphosphonium iodide) : A phosphonium salt derivative with methyl substituents, used in phase-transfer catalysis .
  • N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 1416334-72-9): Thiourea-functionalized variant with electron-withdrawing CF₃ groups, employed in anion-binding catalysis .

Stereochemical and Functional Comparisons

Stereochemical Impact

Compound Backbone Stereochemistry Key Functional Groups Application
Target Compound (CAS: 143668-57-9) Diphenylethanediyl (1S,2S) Phosphine, benzamide Asymmetric hydrogenation
(1R,2R)-Enantiomer (CAS: 138517-62-1) Diphenylethanediyl (1R,2R) Phosphine, benzamide Mirror-image catalysis
Binaphthalene-based (CAS: 879505-38-1) Binaphthalene (S) Phosphine, benzamide Cross-coupling reactions
Cyclohexane-diyl (CAS: 205495-66-5) Cyclohexane (1S,2S) Phosphine, naphthamide Enantioselective allylation

Functional Group Variations

  • Phosphine vs. Thiourea: Phosphine-containing ligands (e.g., target compound) excel in transition-metal catalysis (Pd, Ni), while thiourea derivatives (e.g., CAS: 1416334-72-9) are tailored for hydrogen-bond-donor catalysis .
  • Rigidity vs. Flexibility : Binaphthalene backbones provide rigidity for precise stereochemical control, whereas cyclohexane-based ligands offer tunable conformations .

Metal Coordination

  • The target compound’s diphenylphosphine groups act as strong σ-donors, facilitating stable coordination with late transition metals (e.g., Pd, Rh) in hydrogenation and cross-coupling reactions .
  • Binaphthalene-based ligands exhibit enhanced π-backbonding due to their extended aromatic systems, improving catalytic activity in Suzuki-Miyaura couplings .

Enantioselectivity

  • High enantiomeric excess (99% ee) in the target compound ensures superior enantioselectivity in asymmetric syntheses, comparable to its (R,R)-enantiomer but with opposite stereochemical outcomes .
  • Cyclohexane-diyl ligands demonstrate improved selectivity in allylic alkylation due to their constrained chiral pockets .

Activité Biologique

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide), also known by its CAS number 143668-57-9, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C52_{52}H42_{42}N2_{2}O2_{2}P2_{2}
  • Molecular Weight : 788.85 g/mol
  • CAS Number : 143668-57-9

The compound features a diphenyl ethane backbone with phosphinobenzamide groups that contribute to its biological interactions.

N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Protein Interactions : The phosphine moieties can interact with metal centers in proteins, potentially inhibiting metalloproteins involved in various signaling pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Enzyme Activity : It has been shown to influence the activity of certain enzymes linked to cancer progression and inflammation.

Antitumor Activity

Research indicates that this compound demonstrates promising antitumor effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

Concentration (µM)% InhibitionReference
1025
5055
10080

Case Studies

Case Study 1: Anticancer Potential
A study conducted on the efficacy of N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide) in a murine model of breast cancer showed a significant reduction in tumor size when administered at a dose of 20 mg/kg body weight. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues compared to controls.

Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound reduced neuronal cell death and improved functional recovery in treated animals compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity in the preparation of this compound?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral precursors like (S,S)-hydrobenzoin derivatives (). Protecting group strategies (e.g., trifluoromethanesulfonamide stabilization) and asymmetric catalysis techniques (e.g., Corey’s method for analogous sulfonamides) are critical. Purification via column chromatography with chiral stationary phases or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the desired diastereomer .

Q. Which spectroscopic techniques are most effective for structural validation?

  • Methodological Answer :

  • 31P NMR : Confirms the presence and environment of diphenylphosphine groups (δ ~20–30 ppm for arylphosphines) .
  • X-ray Crystallography : Resolves stereochemistry and ligand coordination geometry (e.g., bite angle analysis for metal complexes) .
  • HPLC with Chiral Columns : Assesses enantiomeric excess (>98% purity threshold for catalytic applications) .

Q. How should researchers handle stability and storage challenges?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 4°C to prevent oxidation of phosphine groups. Use amber vials to avoid photodegradation. Pre-purge solvents with inert gas during handling. Stability tests via TGA/DSC (decomposition >200°C typical for arylphosphines) are advised .

Advanced Research Questions

Q. What mechanistic role does this ligand play in asymmetric catalysis?

  • Methodological Answer : The ligand’s rigid (1S,2S)-diphenylethane backbone enforces a specific bite angle (~90°), enhancing stereocontrol in transition metal complexes (e.g., Pd or Rh). Computational studies (DFT) reveal that electron-rich diphenylphosphine groups facilitate oxidative addition in cross-coupling reactions. Compare turnover numbers (TON) and enantioselectivity (ee%) in model reactions (e.g., Suzuki-Miyaura coupling) to validate performance .

Q. How can researchers resolve contradictions in catalytic activity data across studies?

  • Methodological Answer :

  • Control Experiments : Test for trace metal impurities (ICP-MS) or solvent effects (e.g., DMF vs. THF).
  • Kinetic Profiling : Use in situ IR/NMR to monitor intermediate formation.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in ee% may arise from varying substrate scope or ligand:metal ratios .

Q. What computational approaches model the ligand’s coordination dynamics?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict binding energies and transition states.
  • Molecular Dynamics (MD) : Simulate solvent-ligand interactions (e.g., toluene vs. acetonitrile) to assess steric effects.
  • QTAIM Analysis : Quantify electron density at bond critical points to map donor-acceptor properties .

Key Methodological Considerations

  • Stereochemical Integrity : Monitor ee% via Mosher ester analysis or chiral shift reagents in NMR .
  • Ligand-Metal Ratio : Optimize stoichiometry (typically 1:1 or 2:1 ligand:metal) to avoid off-cycle intermediates .
  • Environmental Safety : Follow GHS guidelines (P261-P305+P351+P338) for handling phosphine-containing compounds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.